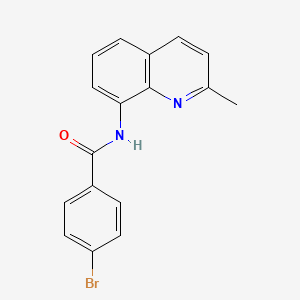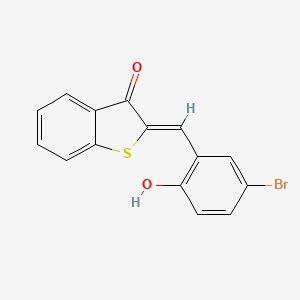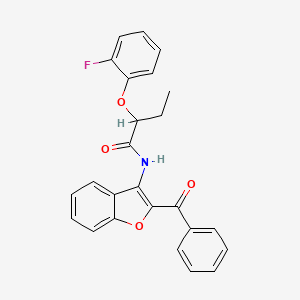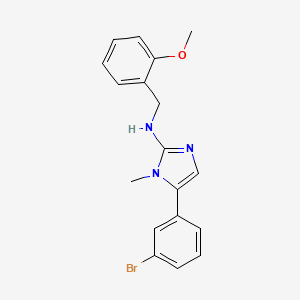![molecular formula C17H20N2O2 B11567703 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11567703.png)
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-bromo-valerophenone with 2-pyrrolidinone in a sodium methoxide methanol solution . The mixture is stirred at room temperature for 48 hours, followed by acidification and extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the indole moiety.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester
- 2-(2-oxo-pyrrolidin-1-yl)-butyramide
- (S)-α-Ethyl-2-oxo-1-pyrrolidineacetic acid
Uniqueness
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one is unique due to its combination of a pyrrolidine ring, an indole moiety, and a propanone group. This structural arrangement provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]propan-1-one |
InChI |
InChI=1S/C17H20N2O2/c1-2-16(20)14-11-19(15-8-4-3-7-13(14)15)12-17(21)18-9-5-6-10-18/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
InChI Key |
OIZZBHHCHCMURB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione](/img/structure/B11567623.png)

![Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11567636.png)
![6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567637.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11567641.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11567645.png)
![N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567646.png)
![2-bromo-6-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11567650.png)


![1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567667.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-[4-(decyloxy)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11567669.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11567670.png)

